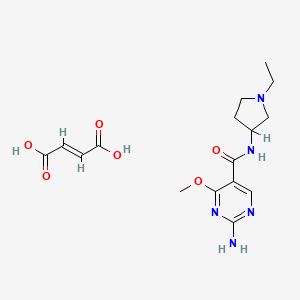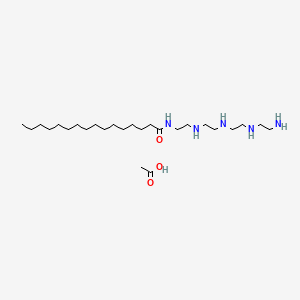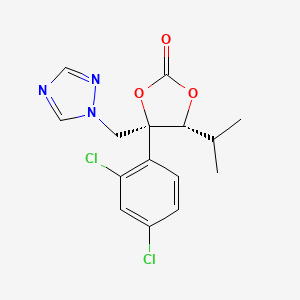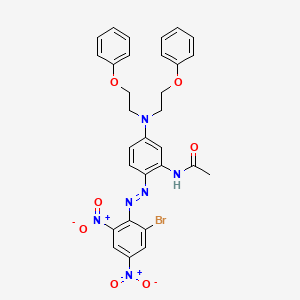
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and acetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable phenol derivative.
Introduction of the bis(2-phenoxyethyl)amino group: This can be achieved through nucleophilic substitution reactions where the phenol derivative is reacted with bis(2-phenoxyethyl)amine.
Acetylation: The final step involves acetylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the azo group.
Reduction: Reduction reactions could target the nitro groups, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
Dye Chemistry: The azo group makes this compound a candidate for use in dye formulations.
Analytical Chemistry: It could be used as a reagent or indicator in various analytical techniques.
Biology and Medicine
Biological Studies: May be used in studies involving enzyme interactions or cellular uptake mechanisms.
Industry
Materials Science: Possible applications in the development of new materials with specific properties such as conductivity or fluorescence.
Environmental Science: Could be used in studies related to pollutant degradation or as a marker in environmental monitoring.
作用机制
The mechanism of action for N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide would depend on its specific application. For example:
In dye chemistry: The azo group would be responsible for the color properties through conjugation and electron delocalization.
In pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
Azo Dyes: Compounds like methyl orange or Congo red which also contain azo groups.
Nitro Compounds: Similar to nitrobenzene or dinitrotoluene in terms of the nitro functional groups.
Acetamides: Comparable to compounds like acetanilide or paracetamol in terms of the acetamide group.
Uniqueness
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is unique due to the combination of multiple functional groups in a single molecule, which can impart a range of chemical and physical properties. This makes it versatile for various applications across different fields.
属性
CAS 编号 |
84000-65-7 |
|---|---|
分子式 |
C30H27BrN6O7 |
分子量 |
663.5 g/mol |
IUPAC 名称 |
N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H27BrN6O7/c1-21(38)32-28-19-22(12-13-27(28)33-34-30-26(31)18-23(36(39)40)20-29(30)37(41)42)35(14-16-43-24-8-4-2-5-9-24)15-17-44-25-10-6-3-7-11-25/h2-13,18-20H,14-17H2,1H3,(H,32,38) |
InChI 键 |
PASZXSYYSQWCKE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




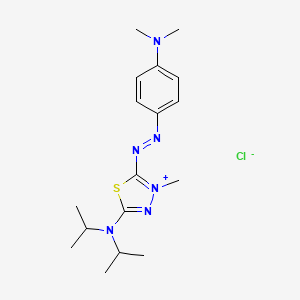
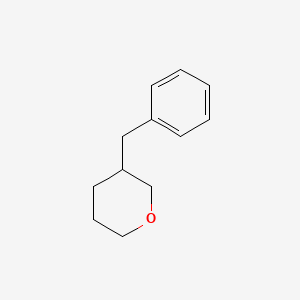


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

